molecular formula C12H15N B3268594 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline CAS No. 488800-44-8

4-(Cyclopropylidenemethyl)-N,N-dimethylaniline

Cat. No.: B3268594
CAS No.: 488800-44-8
M. Wt: 173.25 g/mol
InChI Key: KSYJUJZFFOTXPX-UHFFFAOYSA-N
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Description

4-(Cyclopropylidenemethyl)-N,N-dimethylaniline: is an organic compound characterized by the presence of a cyclopropylidene group attached to a methyl group, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline typically involves the reaction of cyclopropylidene derivatives with N,N-dimethylaniline under controlled conditions. One common method includes the use of cyclopropylidene intermediates, which are reacted with N,N-dimethylaniline in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylidene oxides, while reduction could produce cyclopropylidene amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 4-(Cyclopropylidenemethyl)aniline
  • N,N-Dimethylaniline
  • Cyclopropylidene derivatives

Comparison: Compared to similar compounds, 4-(Cyclopropylidenemethyl)-N,N-dimethylaniline is unique due to the presence of both the cyclopropylidene and N,N-dimethylaniline moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other related compounds, offering unique opportunities for research and development.

Properties

IUPAC Name

4-(cyclopropylidenemethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-13(2)12-7-5-11(6-8-12)9-10-3-4-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYJUJZFFOTXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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